Journal Name:Silicon
Journal ISSN:1876-990X
IF:2.941
Journal Website:http://link.springer.com/journal/12633
Year of Origin:0
Publisher:Springer Netherlands
Number of Articles Per Year:319
Publishing Cycle:
OA or Not:Not
Caerulomycins from Actinoalloteichus cyanogriseus WH1-2216-6: isolation, identification and cytotoxicity†
Silicon ( IF 2.941 ) Pub Date: 2019-09-05 , DOI: 10.1039/C9QO00685K
Caerulomycins are a family of natural alkaloids featuring a 2,2′-bipyridine nucleus. Since the first example of caerulomycins, caerulomycin A from Streptomyces caeruleus, was reported in 1959, there have been 34 natural caerulomycins from microorganisms reported. The unique structure of caerulomycins and their potential bioactivity, including antifungal activity, cytotoxicity, and immunosuppression, have attracted the interest of both chemists and biologists. Herein, we report 8 new caerulomycins (19–22 and 39–42) as well as 14 known analogues (1–3, 6–9, 16, 18, 24, 25, 27, 29, and 31) from wild-type and mutant Actinoalloteichus cyanogriseus WH1-2216-6. The structures including the absolute configurations were unambiguously elucidated by spectroscopic analysis, X-ray single crystal diffraction, 1-phenyl-3-methyl-5-pyrazolone (PMP)-labeling HPLC analysis, Mosher's method and quantum electronic circular dichroism (ECD) calculation. The cytotoxicity of caerulomycins 1–42 and some previously reported analogues was assayed against six human tumor cell lines and a human normal liver cell line, L-02. Compounds 1, 2, 5, 13, 18, 27, and 39 exhibited moderate to strong cytotoxicity against the tumor cells with IC50 values ranging from 0.1 to 50 μM. The structure and activity relationships (SARs) are also discussed. In addition, the caerulomycin glycosides (29, 34, and 39) showed effective selectivity against HCT-116 cells with low toxicity toward the normal L-02 cell line, indicating their potential use as lead compounds for antitumor drugs.
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Calcium mediated C–F bond substitution in fluoroarenes towards C–chalcogen bond formation†
Silicon ( IF 2.941 ) Pub Date: 2016-10-20 , DOI: 10.1039/C6QO00515B
A new calcium chloride mediated C–F bond cleavage in electron deficient fluoroarenes followed by functionalisation via C–Se/Te bond formation has been achieved in the absence of any additive/ligand/organometallic reagent. A series of functionalised organo-selenides and -tellurides were obtained in high yields by this procedure. The precise role of calcium and the possible mechanism have been proposed based on DFT analysis.
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Carbopalladation of bromoene-alkynylsilanes: mechanistic insights and synthesis of fused-ring bicyclic silanes and phenols†
Silicon ( IF 2.941 ) Pub Date: 2014-05-28 , DOI: 10.1039/C4QO00123K
The palladium-catalyzed cascade cyclization of silylated bromoenynes and alkenylstannanes provides a straightforward route to a range of bicyclic silylated cyclohexadienes. Mechanistic insights into aspects of carbopalladation and unusual palladium-mediated isomerizations have been obtained through the detection of reaction intermediates, the isolation of byproducts, and reaction monitoring by VT NMR spectroscopy. The utility of the bicyclic products is illustrated through oxidation to bicyclic enones and phenols.
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Catalytic C–H amination at its limits: challenges and solutions
Silicon ( IF 2.941 ) Pub Date: 2017-09-12 , DOI: 10.1039/C7QO00547D
Catalytic C–H amination reactions enable direct functionalization of non-activated C(sp3)–H bonds with high levels of regio-, chemo- and stereoselectivity. As a powerful tool to unlock the potential of inert C–H bonds, C–H amination chemistry has been applied to the preparation of synthetically challenging targets since major simplification of synthetic sequences are expected from this approach. Pushing C–H amination to its limits has led to a deeper understanding of the reaction mechanism and scope. In this review, we present a description of the specific challenges facing catalytic C–H amination in the synthesis of natural products and related compounds, as well as innovative tactics created to overcome them. By identifying and discussing the major insights gained and strategies designed, we hope that this review will stimulate further progress in C–H amination chemistry and beyond.
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Catalyst-free cross-coupling of N-tosylhydrazones with chromium(0) Fischer carbene complexes: a new approach to diarylethanone†
Silicon ( IF 2.941 ) Pub Date: 2015-08-28 , DOI: 10.1039/C5QO00241A
Cross-coupling of N-tosylhydrazones with chromium Fischer carbene complexes under catalyst-free conditions has been developed. This protocol employs stable carbene complexes and reactive diazo compounds, which are in situ generated from N-tosylhydrazones. Through hydrolysis of the initially formed methyl enolate products, the diarylethanone derivatives could be obtained in moderate to good yields.
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Catalyst-free reductive hydrogenation or deuteration of aryl–heteroatom bonds induced by light†
Silicon ( IF 2.941 ) Pub Date: 2021-08-26 , DOI: 10.1039/D1QO00978H
We describe here a simple and catalyst-free photochemical strategy for the direct reduction of aryl trimethylammonium salts, aryl triflates, and haloarenes to arenes or deuterium-labeled arenes. A broad range of substrate scope was demonstrated with high yields and deuterium incorporations. Radical clock experiments indicate the formation of aryl radical intermediates that can also be trapped by phenols.
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Silicon ( IF 2.941 ) Pub Date: , DOI: 10.1039/C4QO90015D
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Silicon ( IF 2.941 ) Pub Date: , DOI: 10.1039/D0QO90014A
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Silicon ( IF 2.941 ) Pub Date: 2021-04-20 , DOI: 10.1039/D1QO90036F
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Cobalt(iii)-catalyzed 1,4-addition of C–H bonds of oximes to maleimides†
Silicon ( IF 2.941 ) Pub Date: 2017-09-27 , DOI: 10.1039/C7QO00687J
Oxime directed cobalt-catalyzed arene sp2 C–H bond conjugation addition to maleimide was reported, the reaction showed great tolerance to different functional groups, and various succinimide derivatives were efficiently produced. This protocol exhibited specific reactivity with only producing a mono-C–H bond addition product and no external base was needed, which suggested a unique reactivity of this Co-based catalytic system.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术4区 CHEMISTRY, PHYSICAL 物理化学4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
21.60 16 Science Citation Index Expanded Not
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